molecular formula C15H25NO4 B2921037 tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 2225136-16-1

tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2921037
CAS No.: 2225136-16-1
M. Wt: 283.368
InChI Key: CNSKDDPKGGLFSM-UHFFFAOYSA-N
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Description

tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a high-value chemical building block designed for pharmaceutical research and medicinal chemistry applications. This compound features a unique spirocyclic architecture that incorporates both an oxygen atom in the ring system (3-oxa) and a reactive formyl group, making it a versatile intermediate for the synthesis of more complex molecules . The molecular formula is C 15 H 25 NO 4 . Its structure is protected by a tert-butoxycarbonyl (Boc) group, which enhances stability during synthesis and can be selectively deprotected under mild acidic conditions to reveal a secondary amine for further functionalization. The key formyl group serves as a crucial handle for synthetic elongation, readily participating in reactions such as reductive amination and nucleophilic addition to form new carbon-carbon bonds. This combination of a constrained spirocyclic scaffold, a protected amine, and an aldehyde functionality makes it an ideal precursor for constructing diverse compound libraries aimed at drug discovery, particularly in the development of central nervous system (CNS) active agents and protease inhibitors. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 11-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-7-4-15(12(10-16)11-17)5-8-19-9-6-15/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSKDDPKGGLFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 7-formyl-3-oxa-9-azaspiro[55]undecane-9-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and scalability.

Chemical Reactions Analysis

tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The formyl group and spirocyclic structure may play a role in its binding affinity and activity within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name (CAS No.) Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) 9-oxo (keto) group, 3-aza ring C₁₄H₂₃NO₃ 265.34 High solubility in DMSO; used in peptide mimetics and enzyme inhibitor synthesis.
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate 7-methyl, 9-oxa, 1-aza C₁₆H₂₇NO₃ 281.39 Intermediate in alkaloid synthesis; characterized by NMR (δ 1.49 ppm for tert-butyl group).
tert-Butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate (1367935-91-8) 5-hydroxy, 2,9-diaza C₁₄H₂₆N₂O₃ 270.37 Bioavailability score: 0.55; explored in CNS-targeting therapeutics.
tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (1251021-18-7) 3-oxo, 2,9-diaza C₁₃H₂₁N₂O₃ 253.32 Leadlikeness score: 0.43; used in kinase inhibitor libraries.
Target compound 7-formyl, 3-oxa, 9-aza C₁₅H₂₅NO₄ 283.37 (calc.) Hypothesized to exhibit enhanced electrophilicity for nucleophilic reactions (e.g., Schiff base formation).

Key Differences and Implications

Functional Groups :

  • The 7-formyl group in the target compound distinguishes it from analogs with methyl (e.g., ), hydroxy (e.g., ), or keto (e.g., ) substituents. This aldehyde group increases reactivity, making the compound a candidate for conjugation or further derivatization.
  • The 3-oxa-9-aza configuration contrasts with diaza (e.g., ) or mixed heteroatom systems, influencing electronic properties and hydrogen-bonding capacity .

Physicochemical Properties :

  • Solubility : The formyl group may reduce solubility in apolar solvents compared to methyl-substituted analogs but enhance water solubility relative to tert-butyl-dominated structures .
  • Bioavailability : Analogs with hydroxy groups (e.g., ) show moderate bioavailability scores (0.55), suggesting the target compound’s formyl group could improve membrane permeability.

Synthetic Routes :

  • Many spirocyclic analogs are synthesized via Pd-catalyzed cyclizations (e.g., Heck reactions in ) or FCC purification (e.g., ). The formyl group in the target compound may require protective strategies during synthesis to prevent oxidation or side reactions.

Biological Activity: Analogs like tert-Butyl 4-[(E)-4-boronophenyl] derivatives (e.g., ) are used in diabetes drug candidates, while diaza-spiro compounds (e.g., ) act as METTL3 inhibitors.

Biological Activity

Tert-butyl 7-formyl-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound, with the molecular formula C15H25NO4, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. Despite limited literature specifically addressing its biological activity, compounds with similar structural features often exhibit significant pharmacological properties. This article aims to explore the biological activity of this compound, drawing on available research findings, structural comparisons, and potential applications.

Molecular Structure

The molecular structure of this compound includes a tert-butyl group and an aldehyde functional group at the 7-position. The presence of these functional groups enhances its reactivity and potential for various chemical transformations.

Molecular Formula: C15H25NO4
Molecular Weight: Approximately 281.39 g/mol
SMILES: CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)C=O

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+284.18562167.4
[M+Na]+306.16756175.7
[M+NH4]+301.21216174.9
[M+K]+322.14150170.0
[M-H]-282.17106168.8

Biological Activity Overview

While specific studies on the biological activity of this compound are scarce, compounds with similar structural characteristics have shown various biological activities:

  • Antimicrobial Properties : Compounds with spirocyclic structures have been reported to exhibit antimicrobial effects, making them potential candidates for antibiotic development.
  • Anticancer Activity : Some derivatives of spirocyclic compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could possess similar properties.
  • Neuroactive Effects : The presence of nitrogen in the spirocyclic structure may influence neuroactivity, potentially interacting with neurotransmitter systems.

Comparative Analysis with Similar Compounds

To better understand the potential biological activities of this compound, a comparison with structurally similar compounds is insightful.

Compound NameStructure FeaturesNotable Properties
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylateHydroxy group instead of formylPotentially different reactivity due to hydroxyl group
Tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylateHydroxymethyl groupMay exhibit different biological activity
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateOxo group instead of formylDifferent oxidation state may alter reactivity

Case Study: Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for moderate to high yields depending on reaction conditions. The reactivity studies focus on its interactions with biological targets or other chemical species, which are crucial for understanding how this compound behaves in biological systems.

Future Research Directions

Further studies are necessary to elucidate the specific biological activities of this compound, including:

  • In vitro and In vivo Studies : Conducting experiments to assess antimicrobial, anticancer, and neuroactive properties.
  • Mechanistic Studies : Investigating the mechanisms by which this compound interacts with biological targets.
  • Structure–Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity.

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